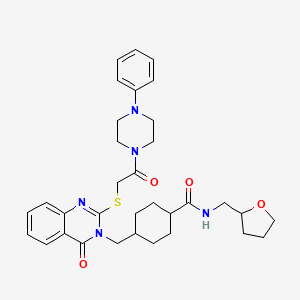

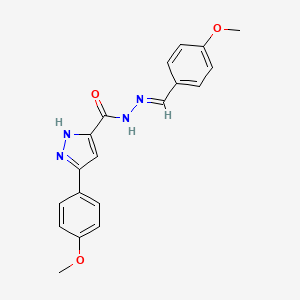

![molecular formula C25H27N3O2 B2641116 N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)methyl]-2-furyl-N-methyl carboxamide CAS No. 919976-25-3](/img/structure/B2641116.png)

N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)methyl]-2-furyl-N-methyl carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a benzene ring and an imidazole ring . The molecule also contains a tert-butyl group, which is a branched alkyl group, and a furanyl group, which is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the tert-butyl group would add steric bulk. The furanyl group would also contribute to the aromaticity and could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation. For example, the presence of the benzimidazole and furanyl groups could potentially increase the compound’s conjugation, which could in turn affect its absorption spectrum .Aplicaciones Científicas De Investigación

Supramolecular Chemistry

Research by Aakeröy et al. (2005) introduced a new family of supramolecular reagents based on benzimidazolyl-methyl-benzamides, including derivatives similar to the specified chemical compound. These reagents have been synthesized and characterized for their potential in assembling binary and ternary cocrystals. The study highlighted their versatile solubility and capability to engage in hydrogen bonding, which makes them useful for constructing supramolecular architectures (Aakeröy, Desper, & Urbina, 2005).

Cancer Research

In the context of cancer research, Penning et al. (2009) and subsequent studies have identified benzimidazole carboxamide derivatives as potent inhibitors of the Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms. These inhibitors have shown significant efficacy in cellular models of cancer, demonstrating their potential as therapeutic agents in oncology (Penning et al., 2009).

Catalysis

Sun et al. (2010) explored benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides, which share structural similarities with the specified chemical compound, for their application in ethylene polymerization. These compounds, characterized by benzimidazole ligands, have demonstrated high catalytic activities, indicating their utility in the field of polymer science (Sun et al., 2010).

Molecular Docking and Antimicrobial Studies

Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives for antimicrobial evaluation. These compounds, including structural analogs of the specified chemical, were tested against various bacterial and fungal strains. The study underscores the antimicrobial potential of benzimidazole derivatives, supported by molecular docking studies to understand their interaction with microbial proteins (Sethi, Arora, Saini, & Jain, 2016).

Mecanismo De Acción

Direcciones Futuras

The future research directions for this compound would depend on its intended use. If it has been synthesized as part of a drug discovery effort, future studies might focus on testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .

Propiedades

IUPAC Name |

N-[[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-25(2,3)19-13-11-18(12-14-19)16-28-21-9-6-5-8-20(21)26-23(28)17-27(4)24(29)22-10-7-15-30-22/h5-15H,16-17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSERKXWWSBBYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641040.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2641042.png)

![2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine](/img/structure/B2641044.png)

![(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B2641051.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol](/img/structure/B2641055.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641056.png)